3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a phenylsulfonyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative and the pyridine ring. The key steps include:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions, often involving amination or hydrogenation processes.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, using reagents such as phenylsulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with the pyridine ring, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chloro group or other substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with different substitution pattern on the pyridine ring.
3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro and phenylsulfonyl groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-15-11-18-9-8-16(15)22-13-5-4-10-19(12-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBRWYYIGYTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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